gamma-ENDORPHIN

Catalog No.
S1938294
CAS No.
61512-77-4
M.F
C83H131N19O27S
M. Wt
1859.1 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-ENDORPHIN

CAS Number

61512-77-4

Product Name

gamma-ENDORPHIN

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

Molecular Formula

C83H131N19O27S

Molecular Weight

1859.1 g/mol

InChI

InChI=1S/C83H131N19O27S/c1-41(2)33-55(75(120)98-65(43(5)6)79(124)100-67(45(8)106)80(125)95-57(83(128)129)34-42(3)4)94-78(123)60-20-16-31-102(60)82(127)68(46(9)107)101-72(117)52(25-27-61(86)109)91-76(121)58(39-103)96-70(115)51(19-14-15-30-84)90-71(116)53(26-28-64(112)113)92-77(122)59(40-104)97-81(126)66(44(7)105)99-73(118)54(29-32-130-10)93-74(119)56(36-47-17-12-11-13-18-47)89-63(111)38-87-62(110)37-88-69(114)50(85)35-48-21-23-49(108)24-22-48/h11-13,17-18,21-24,41-46,50-60,65-68,103-108H,14-16,19-20,25-40,84-85H2,1-10H3,(H2,86,109)(H,87,110)(H,88,114)(H,89,111)(H,90,116)(H,91,121)(H,92,122)(H,93,119)(H,94,123)(H,95,125)(H,96,115)(H,97,126)(H,98,120)(H,99,118)(H,100,124)(H,101,117)(H,112,113)(H,128,129)/t44-,45-,46-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,65+,66+,67+,68+/m1/s1

InChI Key

GASYAMBJHBRTOE-WHDBNHDESA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

beta-Endorphin (1-17), Endorphin, gamma, gamma Endorphin, gamma-Endorphin

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

An endogenous opioid peptide derived from BETA-LIPOTROPIN of the pro-opiomelanocortin (POMC) system. It is the 17-amino acid sequence of the N-terminal of BETA-ENDORPHIN and differs from ALPHA-ENDORPHIN by one amino acid (beta-endorphin 1-16).

Gamma-Endorphin (γ-endorphin, β-lipotropin 61-77) is a 17-amino-acid endogenous peptide derived from the proteolytic cleavage of β-endorphin. Unlike its parent molecule, which functions primarily as a potent opioid agonist, γ-endorphin is distinguished by its pronounced neuroleptic-like activity and its ability to modulate dopaminergic pathways in the central nervous system[1]. For procurement in neuropharmacology and peptide research, this compound serves as a critical baseline material for investigating endogenous antipsychotic mechanisms, structure-activity relationships of pro-opiomelanocortin (POMC) derivatives, and the specific enzymatic cleavage pathways that regulate the balance between opioid and dopaminergic signaling. Its dual nature—retaining the N-terminal opioid motif while possessing a C-terminus that dictates neuroleptic behavior—makes it an indispensable standard for complex behavioral and neurochemical assays.

Substituting γ-endorphin with closely related analogs fundamentally alters experimental outcomes and invalidates structure-activity relationship (SAR) models. Utilizing the full-length β-endorphin introduces overwhelming μ- and δ-opioid receptor activation, masking the dopaminergic modulation specific to the 17-amino-acid sequence. Conversely, substituting with α-endorphin (which lacks only the C-terminal Leucine) reverses the behavioral phenotype entirely, shifting the response from neuroleptic-like to psychostimulant-like [1]. Furthermore, employing des-Tyr-γ-endorphin eliminates all opioid receptor affinity due to the missing N-terminal tyrosine, preventing the study of dual-pathway interactions. For assay reproducibility and precise target validation, procurement of the exact 17-residue γ-endorphin sequence is mandatory.

Opposing Behavioral Phenotypes: Gamma vs. Alpha-Endorphin

In pole-jumping avoidance tasks, the presence of the C-terminal Leucine dictates the behavioral response. γ-endorphin (1-17) actively facilitates the extinction of avoidance behavior, mimicking the effects of standard neuroleptics like haloperidol. In direct contrast, α-endorphin (1-16), which differs by only a single amino acid, inhibits extinction and acts similarly to psychostimulants [1].

Evidence DimensionAvoidance behavior extinction rate
Target Compound DataFacilitates extinction (neuroleptic-like profile)
Comparator Or Baselineα-endorphin (Inhibits extinction / delays retention)
Quantified DifferenceComplete functional reversal based on a single C-terminal Leucine residue
ConditionsIn vivo pole-jumping avoidance and passive avoidance paradigms

Procuring the exact 17-amino-acid sequence is critical for schizophrenia and neuroleptic research, as the loss of one residue reverses the behavioral phenotype.

Dopamine Metabolism Modulation in the Striatum

Intracerebral administration demonstrates that γ-endorphin specifically alters dopaminergic activity in ways the parent peptide cannot. Administration of 10 μg of γ-endorphin significantly decreases the contents of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) in the striatum. Conversely, β-endorphin shows no effect on these DA metabolites, highlighting γ-endorphin's specialized role in modulating the mesolimbic dopamine system [1].

Evidence DimensionStriatal DA, DOPAC, and HVA reduction
Target Compound DataSignificant reduction in DA, DOPAC, and HVA levels
Comparator Or Baselineβ-endorphin (No effect on DA metabolism)
Quantified DifferenceDistinct dopaminergic modulation unique to the cleaved γ-fragment
ConditionsIntracerebral injection (mouse brain striatum assay)

Provides a necessary positive control for assays measuring endogenous dopaminergic modulation where full-length opioid peptides are inactive.

Receptor Binding Specificity vs. Parent Peptide

The proteolytic cleavage of β-endorphin to γ-endorphin significantly alters its receptor binding profile. While full-length β-endorphin exhibits high sub-nanomolar affinity for μ, δ, and κ opioid receptors, γ-endorphin displays a markedly reduced affinity across all three opioid receptor subtypes. This reduction prevents the profound analgesia and receptor internalization associated with the parent molecule, allowing its neuroleptic properties to dominate [1].

Evidence DimensionOpioid receptor binding affinity (MOP, DOP, KOP)
Target Compound DataSignificantly reduced binding affinity
Comparator Or Baselineβ-endorphin (High/sub-nanomolar affinity)
Quantified DifferenceOrders of magnitude lower opioid affinity for the truncated 1-17 sequence
ConditionsIn vitro heterologously expressed MOP, DOP, and KOP receptor binding assays

Allows researchers to study POMC-derived behavioral effects without confounding high-affinity opioid receptor saturation.

Retention of the Opioid Motif vs. Des-Tyr Analogs

γ-endorphin serves as a critical structural bridge in POMC research because it retains the N-terminal Tyr-Gly-Gly-Phe-Met opioid motif. Its derivative, des-Tyr-γ-endorphin (DTγE), lacks this terminal Tyrosine and consequently possesses zero opioid receptor binding capacity. Procuring intact γ-endorphin allows researchers to evaluate the transitional state where both weak opioid interactions and strong neuroleptic mechanisms coexist, which is impossible with the purely non-opioid DTγE [1].

Evidence DimensionOpioid receptor interaction capacity
Target Compound DataRetains baseline opioid binding via intact N-terminus
Comparator Or BaselineDes-Tyr-γ-endorphin (Zero opioid binding)
Quantified DifferencePresence vs. absolute absence of opioid receptor affinity
ConditionsStructure-activity relationship (SAR) mapping of POMC peptides

Essential for precursor suitability and mapping the exact enzymatic cleavage steps that eliminate opioid activity in the brain.

Endogenous Antipsychotic Modeling

Due to its unique ability to facilitate the extinction of avoidance behavior and modulate striatal dopamine levels, γ-endorphin is the preferred peptide standard for modeling endogenous neuroleptic activity. It is utilized in in vivo behavioral assays to benchmark novel antipsychotic compounds against natural neurochemical pathways [1].

POMC Cleavage and Peptidase Assays

γ-endorphin is a critical reference standard in biochemical assays evaluating the activity of specific endopeptidases that cleave β-endorphin. Procuring this exact 17-amino-acid sequence allows researchers to accurately quantify peptide degradation and biotransformation in cerebrospinal fluid or brain tissue homogenates [2].

Structure-Activity Relationship (SAR) Studies of Opioid Peptides

In peptide synthesis and pharmacology, γ-endorphin is utilized to map the functional importance of the C-terminal Leucine and N-terminal Tyrosine. It serves as the central comparator against α-endorphin and des-Tyr-γ-endorphin to determine how single amino acid truncations shift receptor affinity and behavioral phenotypes [3].

XLogP3

-8.6

Sequence

YGGFMTSEKSQTPLVTL

Wikipedia

Gamma-Endorphin

Dates

Last modified: 02-18-2024

Explore Compound Types